molecular formula C6H9N3O B2440704 2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE CAS No. 215524-17-7

2-(2-AMINOETHYL)PYRIDAZIN-3(2(H))-ONE

Cat. No.: B2440704
CAS No.: 215524-17-7
M. Wt: 139.158
InChI Key: WCTKTNLZDXKQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Pyridazinone derivatives, to which 2-(2-aminoethyl)pyridazin-3-one belongs, have been reported to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and ion channels involved in various biological processes.

Mode of Action

It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(2-Aminoethyl)pyridazin-3-one might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad spectrum of activities associated with pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could influence multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the known activities of pyridazinone derivatives , it’s plausible that 2-(2-Aminoethyl)pyridazin-3-one could lead to a variety of cellular responses, depending on the specific targets and pathways it affects.

Properties

IUPAC Name

2-(2-aminoethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c7-3-5-9-6(10)2-1-4-8-9/h1-2,4H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTKTNLZDXKQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.